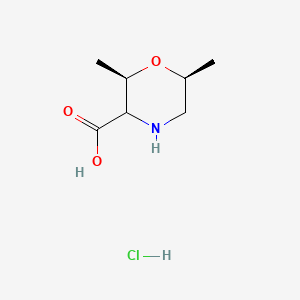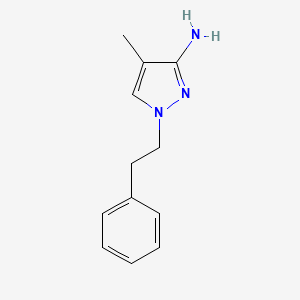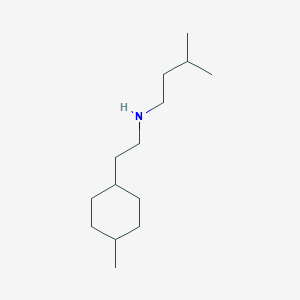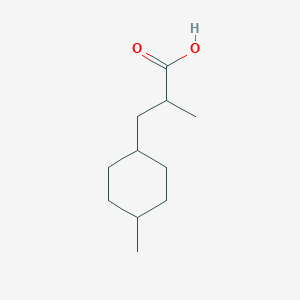
2-Methyl-3-(4-methylcyclohexyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(4-methylcyclohexyl)propanoic acid is an organic compound with the molecular formula C11H20O2 It belongs to the class of carboxylic acids and features a cyclohexane ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(4-methylcyclohexyl)propanoic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the following steps:
Alkylation: Cyclohexane is first alkylated with methyl groups using a Friedel-Crafts alkylation reaction. This involves the use of methyl chloride (CH3Cl) and an aluminum chloride (AlCl3) catalyst.
Carboxylation: The alkylated cyclohexane is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexane ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of light or a catalyst.
Major Products:
Oxidation: Formation of 2-Methyl-3-(4-methylcyclohexyl)ketone.
Reduction: Formation of 2-Methyl-3-(4-methylcyclohexyl)propanol.
Substitution: Formation of halogenated derivatives like 2-Methyl-3-(4-bromocyclohexyl)propanoic acid.
Applications De Recherche Scientifique
Chemistry: 2-Methyl-3-(4-methylcyclohexyl)propanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study metabolic pathways involving carboxylic acids and their derivatives.
Industry: Used in the production of specialty chemicals, polymers, and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(4-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes where the compound is converted to active metabolites.
Comparaison Avec Des Composés Similaires
2-Methylpropanoic acid: A simpler carboxylic acid with similar structural features but lacking the cyclohexane ring.
3-Methylcyclohexanecarboxylic acid: Similar in having a cyclohexane ring but differs in the position of the methyl group.
Uniqueness: 2-Methyl-3-(4-methylcyclohexyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C11H20O2 |
|---|---|
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
2-methyl-3-(4-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C11H20O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h8-10H,3-7H2,1-2H3,(H,12,13) |
Clé InChI |
WKWYNTYMJVRJMR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)CC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B13522675.png)
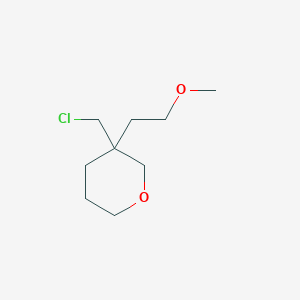
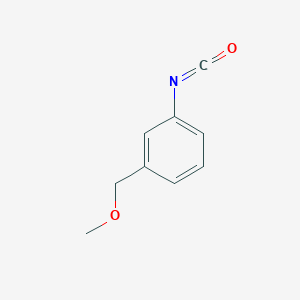
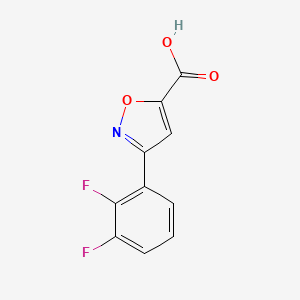
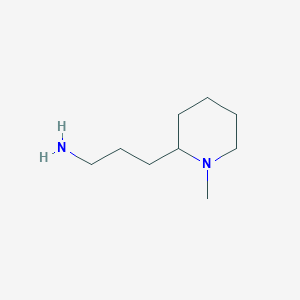
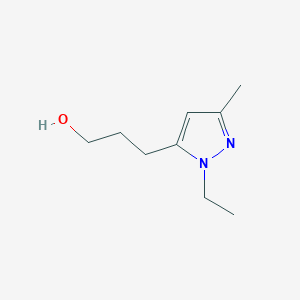
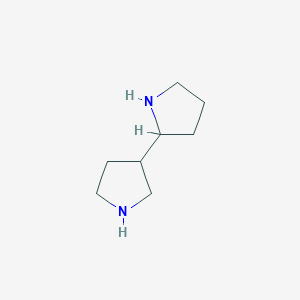
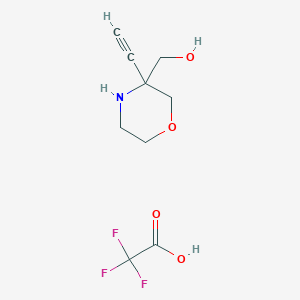
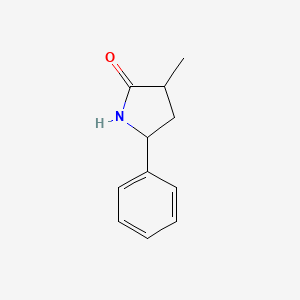
![6-Aminobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13522735.png)
![(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13522738.png)
